molecular formula C12H21NO5 B2628917 1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate CAS No. 942189-86-8

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B2628917
CAS No.: 942189-86-8
M. Wt: 259.302
InChI Key: XWVAGXIZRGLYKA-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxymethyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both tert-butyl and hydroxymethyl groups makes it a valuable intermediate for further functionalization and derivatization .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVAGXIZRGLYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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